2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol
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Overview
Description
It is primarily used as a downstream blocker of the Hedgehog signaling pathway, effectively inhibiting Gli-dependent transcription activity . This compound is significant in the field of cell signaling and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol” are yet to be identified . It is known that quinazoline derivatives, which this compound is a part of, have a wide range of biopharmaceutical activities .
Mode of Action
It is known that quinazoline derivatives interact with various biological targets, leading to a wide range of therapeutic activities .
Biochemical Pathways
Quinazoline derivatives are known to interact with a variety of biochemical pathways, leading to their wide range of therapeutic activities .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Quinazoline derivatives are known to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, antimalarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have distinct biopharmaceutical activities .
Cellular Effects
Quinazoline derivatives are known to have broad applications, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPI 3 involves the preparation of a piperazinyl-quinazoline scaffold. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
Final Functionalization: The final step involves the functionalization of the quinazoline-piperazine scaffold to introduce the desired substituents, such as phenyl groups.
Industrial Production Methods
Industrial production of HPI 3 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
HPI 3 undergoes various chemical reactions, including:
Oxidation: HPI 3 can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and piperazines, which can be further functionalized for specific applications.
Scientific Research Applications
HPI 3 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies of the Hedgehog signaling pathway, which is crucial for cell differentiation and development.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases involving aberrant Hedgehog signaling.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
HPI 1: Another Hedgehog pathway inhibitor with a similar mechanism of action but different efficacy and specificity.
GANT-61: A compound that also inhibits Gli-dependent transcription but has a distinct chemical structure.
Cyclopamine: A naturally occurring Hedgehog pathway inhibitor with a different mode of action.
Uniqueness
HPI 3 is unique due to its specific inhibition of Gli-dependent transcription activity and its ability to selectively target the Hedgehog signaling pathway. Unlike HPI 1, HPI 3’s inhibitory activity is abolished by overexpression of Gli1 or Gli2, highlighting its specificity .
Properties
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYROURTPDUTCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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